Cas no 2228084-45-3 (2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid)
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid
- 2228084-45-3
- EN300-1998942
-
- Inchi: 1S/C7H12N4O3/c1-7(14,6(12)13)3-2-4-11-5-8-9-10-11/h5,14H,2-4H2,1H3,(H,12,13)
- InChI Key: SANBZPUJJGETFZ-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(C)CCCN1C=NN=N1
Computed Properties
- Exact Mass: 200.09094026g/mol
- Monoisotopic Mass: 200.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 101Ų
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1998942-1g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 1g |
$1442.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-5g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 5g |
$4184.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-10g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 10g |
$6205.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-0.05g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 0.05g |
$1212.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-0.1g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 0.1g |
$1269.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-0.25g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 0.25g |
$1328.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-0.5g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 0.5g |
$1385.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-1.0g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 1g |
$1442.0 | 2023-05-31 | ||
| Enamine | EN300-1998942-2.5g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 2.5g |
$2828.0 | 2023-09-16 | ||
| Enamine | EN300-1998942-5.0g |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid |
2228084-45-3 | 5g |
$4184.0 | 2023-05-31 |
2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid
Research Brief on 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid (CAS: 2228084-45-3)
In recent years, the compound 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid (CAS: 2228084-45-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrazole moiety and carboxylic acid functionality, has shown promising potential in various therapeutic applications. The following brief synthesizes the latest findings and developments related to this compound, highlighting its chemical properties, biological activities, and potential clinical relevance.
The structural uniqueness of 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid lies in its hybrid architecture, combining a tetrazole ring with a hydroxy-methylpentanoic acid backbone. Recent studies have elucidated its role as a versatile scaffold in drug design, particularly in the development of enzyme inhibitors and receptor modulators. The tetrazole group, known for its bioisosteric properties, enhances the compound's metabolic stability and binding affinity, making it a valuable candidate for further pharmacological exploration.
One of the most notable applications of this compound is its potential as an inhibitor of key enzymes involved in inflammatory pathways. Preliminary in vitro studies have demonstrated its ability to selectively target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two critical mediators of inflammation. These findings suggest that 2228084-45-3 could serve as a lead compound for the development of novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapeutics.
Further investigations into the pharmacokinetic profile of 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid have revealed favorable absorption and distribution properties. The compound exhibits good oral bioavailability and moderate plasma protein binding, which are desirable traits for drug candidates. Additionally, its metabolic stability in hepatic microsomes indicates a lower likelihood of rapid clearance, thereby enhancing its therapeutic potential.
Recent advancements in synthetic methodologies have also facilitated the scalable production of 2228084-45-3, addressing previous challenges related to yield and purity. Optimized protocols now enable the efficient synthesis of this compound with high enantiomeric purity, which is crucial for its application in chiral drug development. These improvements have paved the way for more extensive preclinical and clinical evaluations.
In conclusion, 2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid represents a promising candidate in the realm of chemical biology and pharmaceutical research. Its unique structural features, combined with its demonstrated biological activities and favorable pharmacokinetic properties, position it as a valuable asset for future drug discovery efforts. Ongoing research is expected to further elucidate its mechanisms of action and expand its therapeutic applications, potentially leading to breakthroughs in the treatment of inflammatory and other related diseases.
2228084-45-3 (2-hydroxy-2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)pentanoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)